molecular formula C56H79ClN12O6S2 B10823995 (2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

Cat. No.: B10823995
M. Wt: 1115.9 g/mol
InChI Key: XJSPAQRZSJUBLB-WQFCSRJTSA-N
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Description

SHP2-D26 is a small-molecule degrader designed to target and degrade the Src homology 2 domain-containing phosphatase 2 (SHP2) protein. SHP2 is a protein tyrosine phosphatase involved in various signaling pathways, including the RAS-ERK, JAK-STAT, PI3K-AKT, and NF-κB pathways. Mutations in SHP2 are associated with several cancers and genetic disorders, making it an attractive therapeutic target .

Preparation Methods

Synthetic Routes and Reaction Conditions: SHP2-D26 is synthesized using the proteolysis-targeting chimera (PROTAC) concept. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of SHP2-D26 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, scaling up of reactions, and ensuring consistent product quality through rigorous quality control measures .

Scientific Research Applications

SHP2-D26 has several scientific research applications, including:

Mechanism of Action

SHP2-D26 exerts its effects through the following mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

    SHP099: A potent SHP2 inhibitor that inhibits the phosphorylation of extracellular signal-regulated kinase (ERK) and cell growth.

    P9: Another SHP2 degrader that induces efficient degradation of SHP2 in a concentration- and time-dependent manner.

Uniqueness of SHP2-D26: SHP2-D26 is unique due to its high potency and effectiveness in degrading SHP2 protein. It achieves near-complete degradation of SHP2 at low concentrations and has shown significant anti-tumor activity in various cancer cell lines .

Properties

Molecular Formula

C56H79ClN12O6S2

Molecular Weight

1115.9 g/mol

IUPAC Name

(2S,4R)-1-[(2S)-2-[9-[4-[4-[3-[3-amino-5-(4-amino-4-methylpiperidin-1-yl)pyrazin-2-yl]sulfanyl-2-chloroanilino]-4-oxobutanoyl]piperazin-1-yl]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C56H79ClN12O6S2/c1-36(38-17-19-39(20-18-38)49-37(2)61-35-76-49)62-52(74)42-32-40(70)34-69(42)54(75)50(55(3,4)5)65-45(71)16-11-9-7-8-10-12-25-66-28-30-68(31-29-66)47(73)22-21-46(72)63-41-14-13-15-43(48(41)57)77-53-51(58)64-44(33-60-53)67-26-23-56(6,59)24-27-67/h13-15,17-20,33,35-36,40,42,50,70H,7-12,16,21-32,34,59H2,1-6H3,(H2,58,64)(H,62,74)(H,63,72)(H,65,71)/t36-,40+,42-,50+/m0/s1

InChI Key

XJSPAQRZSJUBLB-WQFCSRJTSA-N

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)[C@H](C)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)C(C)NC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCN4CCN(CC4)C(=O)CCC(=O)NC5=C(C(=CC=C5)SC6=NC=C(N=C6N)N7CCC(CC7)(C)N)Cl)O

Origin of Product

United States

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